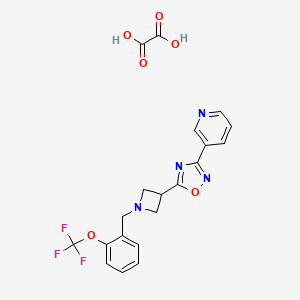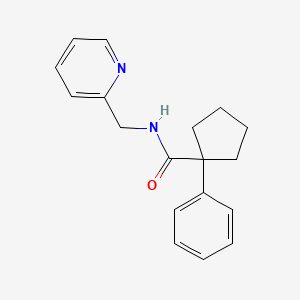
1-(3-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(3-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide” does not have a detailed description available in the sources I found123.
Synthesis Analysis
There is no specific information available on the synthesis of “1-(3-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide” in the sources I found123.
Molecular Structure Analysis
The molecular formula of “1-(3-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide” is not explicitly mentioned in the sources I found123.
Chemical Reactions Analysis
There is no specific information available on the chemical reactions of “1-(3-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide” in the sources I found123.
Physical And Chemical Properties Analysis
The molecular weight of “1-(3-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide” is not explicitly mentioned in the sources I found123.
Scientific Research Applications
Microbial Degradation of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals, which share some structural similarities with the compound , are used in industrial and commercial applications. Their degradation, especially in environmental settings, is a topic of research. Studies have focused on microbial degradation pathways, identifying microbial cultures, activated sludge, and environmental samples that can break down these compounds into less harmful substances. This research is crucial for environmental bioremediation and understanding the fate of such chemicals in nature (Liu & Avendaño, 2013).
Methane as a Resource: Methanotrophs
Methanotrophs, bacteria that use methane as their carbon source, represent another area of research relevant to understanding the broader applications of similar compounds. These bacteria can convert methane into valuable products like biopolymers, lipids, and even electricity. This field of research opens up possibilities for using methane, a potent greenhouse gas, as a resource for biotechnological applications and energy recovery, showcasing the environmental and economic potential of microbial metabolism (Strong, Xie, & Clarke, 2015).
Toxicity of Organic Fluorophores
The study of organic fluorophores, which include various fluorinated compounds, is significant for molecular imaging and cancer diagnosis. Research in this field evaluates the toxicity of these compounds to ensure they can be safely used in medical diagnostics. Understanding the toxicity and safety profiles of fluorinated compounds is essential for their application in imaging techniques and highlights the importance of rigorous assessment for medical applications (Alford et al., 2009).
Fluorinated Alternatives to PFAS
With growing environmental concerns regarding per- and polyfluoroalkyl substances (PFAS), research into fluorinated alternatives is gaining momentum. These studies aim to identify substances with similar industrial and commercial utility but lower environmental and health risks. This research is crucial for developing safer chemicals for widespread use, indicating a proactive approach to chemical safety and environmental protection (Wang et al., 2013).
Sulfonamide Inhibitors
Sulfonamide compounds, which are related to sulfonamides like methanesulfonate, have a wide range of applications, including as bacteriostatic antibiotics and in various therapeutic areas. Research into these compounds covers their use as inhibitors in several diseases, showcasing the versatility and importance of sulfonamide structures in medical research and drug development (Gulcin & Taslimi, 2018).
Safety And Hazards
The compound “1-(3-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide” is not intended for human or veterinary use. It is for research use only123.
Future Directions
properties
IUPAC Name |
1-(3-fluorophenyl)-N-(2-oxo-1,3-dihydroindol-5-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3S/c16-12-3-1-2-10(6-12)9-22(20,21)18-13-4-5-14-11(7-13)8-15(19)17-14/h1-7,18H,8-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSQDPMAHVVEEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC(=CC=C3)F)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine;hydrochloride](/img/structure/B2602173.png)
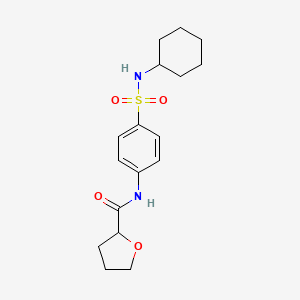
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2602175.png)
![3-amino-N-[(2-fluorophenyl)methyl]benzamide hydrochloride](/img/structure/B2602177.png)
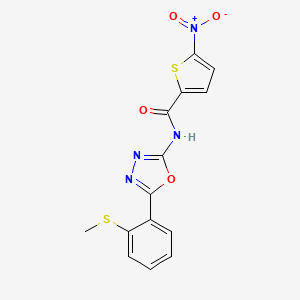
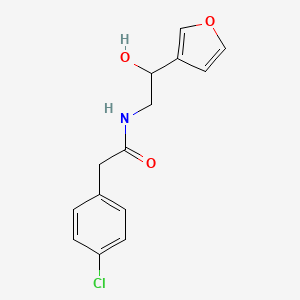
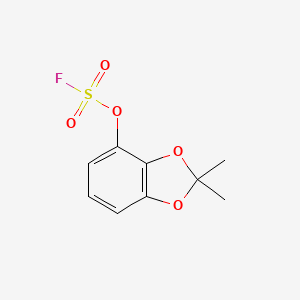
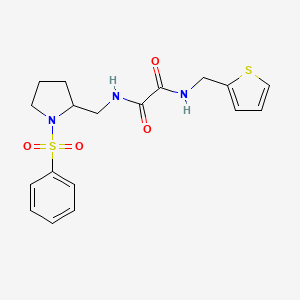

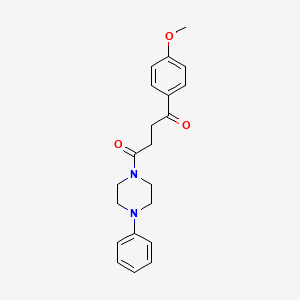
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(2-methoxyphenyl)propanamide](/img/structure/B2602189.png)
